

ML299: A Potent Dual PLD1/2 Inhibitor for Glioblastoma Research

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Compound of Interest

Compound Name: ML299

Cat. No.: B15579457

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An In-depth Technical Guide on the Discovery, Mechanism, and Application of **ML299**

Abstract

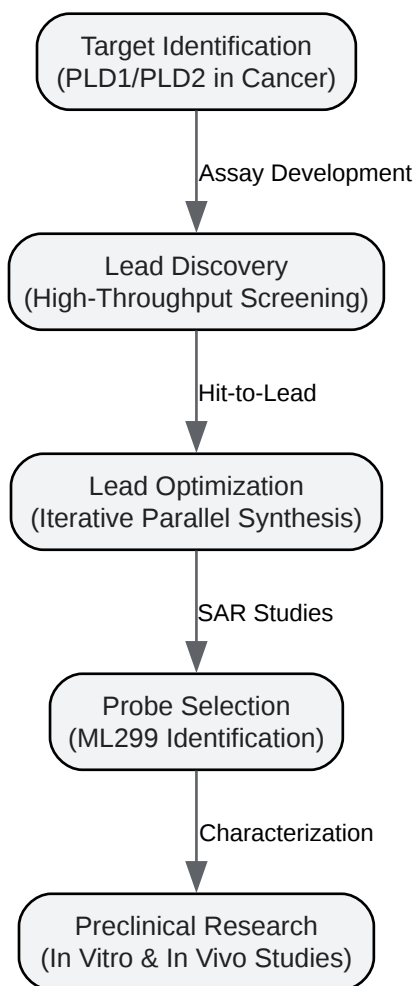
ML299 is a potent, dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), identified through an iterative parallel synthesis effort.^[1] This small molecule, built upon a 1,3,8-triazaspiro[4.5]decane core, demonstrates significant promise as a chemical probe for investigating the roles of PLD isoforms in cancer biology, particularly in glioblastoma.^[1] **ML299** has been shown to decrease the invasive migration of glioblastoma cells in vitro, highlighting its potential as a tool for dissecting the signaling pathways that drive cancer progression. This guide provides a comprehensive overview of the discovery, development, and experimental application of **ML299** for researchers, scientists, and drug development professionals.

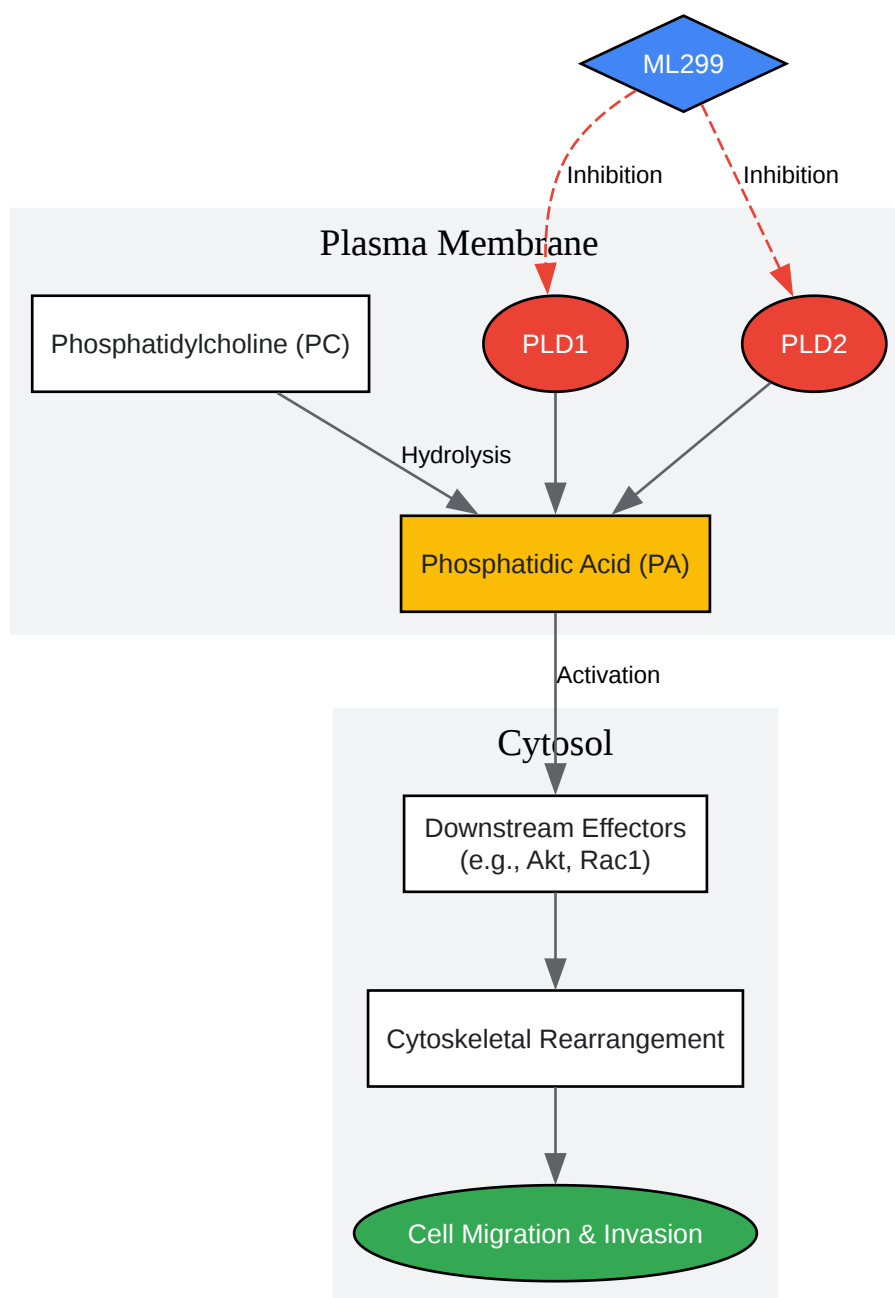
Discovery and Development

The discovery of **ML299** was the result of a focused medicinal chemistry effort to develop potent and selective inhibitors of PLD enzymes. The development process followed a structured workflow typical for small molecule inhibitors.

Development Workflow

The journey from initial concept to the identification of **ML299** as a chemical probe can be visualized as a multi-stage process.





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References

- 1. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of MI298 and MI299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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